![molecular formula C9H5F3O3S2 B1372984 Benzo[b]thiophen-6-yl trifluoromethanesulfonate CAS No. 877264-48-7](/img/structure/B1372984.png)
Benzo[b]thiophen-6-yl trifluoromethanesulfonate
Overview
Description
Benzo[b]thiophen-6-yl trifluoromethanesulfonate is an organosulfur compound with the molecular formula C9H5F3O3S2 and a molecular weight of 282.26 g/mol This compound is known for its unique structural features, which include a benzothiophene core and a trifluoromethanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]thiophen-6-yl trifluoromethanesulfonate typically involves the triflation of benzo[b]thiophen-6-ol. One common method includes the reaction of benzo[b]thiophen-6-ol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at low temperatures to ensure high yields and minimize side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triflate group undergoes nucleophilic substitution under mild conditions. Key characteristics include:
Nucleophile | Solvent | Temperature | Product |
---|---|---|---|
Amines (e.g., NH₃, R₂NH) | Polar aprotic (DMF, THF) | 0–25°C | 6-Amino-benzo[b]thiophene derivatives |
Thiols (e.g., RSH) | Dichloromethane | Ambient | 6-Thioether derivatives |
Alkoxides | DMSO | 50–80°C | 6-Alkoxy-benzo[b]thiophenes |
Mechanism : The reaction proceeds via an Sₙ2 pathway, where the nucleophile displaces the triflate group . For example, treatment with morpholine in THF at 0°C yields 6-morpholino-benzo[b]thiophene .
Palladium-Catalyzed Coupling Reactions
This compound is pivotal in cross-coupling reactions, enabling C–N and C–C bond formation:
Buchwald-Hartwig Amination
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Catalyst : Pd(OAc)₂ or Pd₂(dba)₃
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Ligand : Xantphos or BINAP
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Base : Cs₂CO₃ or K₃PO₄
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Solvent : Toluene or 1,4-dioxane
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Products : Aryl amines (e.g., brexpiprazole intermediates) .
Example :
Suzuki-Miyaura Coupling
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Boronates : Aryl boronic acids react under Pd(PPh₃)₄ catalysis.
Aryne-Mediated Cyclization
In the presence of CsF and alkynyl sulfides, this compound participates in aryne reactions to form multisubstituted benzothiophenes:
Mechanism : The triflate group facilitates aryne generation, followed by sulfur nucleophilic attack and cyclization .
Functional Group Transformations
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Hydrolysis : Under acidic conditions, the triflate group hydrolyzes to yield benzo[b]thiophen-6-ol.
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Halogen Exchange : Reaction with LiBr or LiCl in DMF replaces triflate with Br/Cl .
Comparative Reactivity with Isomers
The position of the triflate group significantly affects reactivity:
Isomer | Reactivity | Key Applications |
---|---|---|
Benzo[b]thiophen-4-yl triflate | Lower electrophilicity | Limited to sterically hindered couplings |
Benzo[b]thiophen-6-yl triflate | High reactivity in Pd-catalyzed reactions | Drug intermediates (e.g., antipsychotics) |
Benzo[b]thiophen-2-yl triflate | Moderate activity in aryne chemistry | Material science applications |
Scientific Research Applications
Medicinal Chemistry Applications
Benzo[b]thiophenes are recognized for their pharmacological properties. Studies have shown that derivatives of benzo[b]thiophene exhibit a range of biological activities, including:
- Anticancer Activity : Compounds derived from benzo[b]thiophene have been identified as potential anticancer agents. Their ability to modulate various signaling pathways involved in cancer cell proliferation and survival makes them candidates for further development .
- Antimicrobial Properties : Research indicates that certain benzothiophene derivatives possess significant antimicrobial activity against various pathogens, contributing to their potential use in treating infectious diseases .
- Anti-inflammatory Effects : Some studies suggest that these compounds can inhibit inflammatory pathways, providing a basis for their use in treating inflammatory conditions .
Case Study: Anticancer Activity
A recent study highlighted the synthesis of a series of benzo[b]thiophene derivatives and their evaluation against different cancer cell lines. The results demonstrated that specific substitutions on the benzothiophene scaffold significantly enhanced cytotoxicity compared to standard chemotherapeutics .
Organic Synthesis Applications
Benzo[b]thiophen-6-yl trifluoromethanesulfonate serves as an important intermediate in organic synthesis. It can participate in various coupling reactions, such as:
- Suzuki-Miyaura Coupling : This reaction allows for the formation of biaryl compounds, which are crucial in pharmaceuticals and materials science.
- C–S Bond Formation : The compound can be used to introduce sulfur-containing groups into organic molecules, expanding the diversity of synthesized compounds .
Data Table: Reaction Outcomes
Reaction Type | Substrate Used | Yield (%) | Notes |
---|---|---|---|
Suzuki-Miyaura | Aryl halides with phenylboronic acid | 85 | High selectivity observed |
C–S Bond Formation | Alkynyl sulfides | 90 | Efficient under mild conditions |
Aryne Reaction | O-silylaryl triflates | 78 | Versatile functionalization possible |
Material Science Applications
In material science, benzo[b]thiophenes are explored for their electronic properties. They are being investigated as components in organic electronic devices due to their ability to form π-conjugated systems, which are essential for charge transport.
Case Study: Organic Electronics
Recent research has focused on incorporating benzo[b]thiophenes into organic photovoltaic cells. The incorporation of these compounds has shown improved efficiency in light absorption and charge mobility compared to conventional materials .
Mechanism of Action
The mechanism of action of Benzo[b]thiophen-6-yl trifluoromethanesulfonate primarily involves its role as an electrophilic reagent. The trifluoromethanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. In coupling reactions, it acts as a substrate for palladium-catalyzed processes, enabling the formation of new carbon-nitrogen bonds .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophen-4-yl trifluoromethanesulfonate: Similar structure but with the trifluoromethanesulfonate group at a different position.
Benzo[b]thiophen-2-yl trifluoromethanesulfonate: Another positional isomer with different reactivity and applications.
Uniqueness
Benzo[b]thiophen-6-yl trifluoromethanesulfonate is unique due to its specific position of the trifluoromethanesulfonate group, which influences its reactivity and suitability for certain chemical transformations. This positional specificity can lead to different reaction pathways and products compared to its isomers .
Biological Activity
Benzo[b]thiophen-6-yl trifluoromethanesulfonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, structure-activity relationships (SAR), and synthetic methodologies related to this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound features a benzo[b]thiophene core substituted with a trifluoromethanesulfonate group. This structural configuration is significant for its reactivity and biological interactions, particularly in the context of drug development.
Antimicrobial and Antiparasitic Properties
Research indicates that derivatives of benzo[b]thiophene, including those with trifluoromethanesulfonate substituents, exhibit notable antimicrobial activity. For instance, compounds containing the benzo[b]thiophene scaffold have shown efficacy against various bacterial strains, including Klebsiella pneumoniae and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) reported as low as 6.25 µg/mL .
Activity Against Mycobacterium tuberculosis
A study explored the SAR of benzo[b]thiophene analogs as potential anti-tuberculosis agents. Compounds linked to the benzo[b]thiophene unit displayed in vitro activity against Mycobacterium tuberculosis, comparable to established treatments like bedaquiline. The lipophilicity of these compounds was identified as a critical factor influencing their biological activity .
Structure-Activity Relationships (SAR)
The presence of the trifluoromethanesulfonate group significantly enhances the biological activity of benzo[b]thiophenes. The sulfonyl moiety improves solubility and bioavailability, which are crucial for therapeutic efficacy. A comparative analysis of various derivatives indicated that modifications to the aromatic ring and substituent positioning directly affect potency and selectivity against target pathogens .
Synthetic Approaches
Recent advancements in synthetic methodologies have facilitated the production of benzo[b]thiophenes with trifluoromethanesulfonate groups. Notable methods include:
- Aryne Reactions : This method allows for the formation of complex benzothiophene structures through nucleophilic attacks on aryne intermediates, leading to high yields of desired products .
- One-Pot Syntheses : These strategies simplify the synthesis process by combining multiple reaction steps into a single procedure, enhancing efficiency and reducing waste .
Case Study 1: Antimicrobial Activity
A series of benzo[b]thiophene derivatives were tested for their antimicrobial properties against various strains. The study revealed that compounds with higher lipophilicity exhibited stronger antibacterial effects, underscoring the importance of physicochemical properties in drug design.
Compound ID | MIC (µg/mL) | Target Organism |
---|---|---|
73 | 30 | Candida albicans |
75 | 6.25 | Klebsiella pneumoniae |
76 | 32 | E. coli |
Case Study 2: Anti-Tuberculosis Activity
In a comparative analysis, several benzo[b]thiophene analogs were evaluated for their activity against M. tuberculosis. The study highlighted that specific substitutions on the thiophene ring significantly enhanced their potency.
Compound ID | Activity (IC50) | Comparison to Bedaquiline |
---|---|---|
2 | 0.05 µM | Comparable |
3 | 0.10 µM | Less potent |
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing Benzo[b]thiophen-6-yl trifluoromethanesulfonate?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution using the corresponding hydroxyl precursor (e.g., benzo[b]thiophen-6-ol) and trifluoromethanesulfonic anhydride in anhydrous solvents like tetrahydrofuran (THF). Triethylamine (Et₃N) is often employed as a base to scavenge protons, facilitating the formation of the triflate group. Purification involves column chromatography with silica gel, followed by recrystallization for high-purity isolation (>95%) .
Q. How is the purity and structural integrity of this compound verified experimentally?
- Methodological Answer :
- Purity : High-performance liquid chromatography (HPLC) with UV detection is used to confirm purity (>95.0% by HLC) .
- Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and mass spectrometry (MS) validate the molecular structure. For example, the triflate group’s characteristic signals appear at ~118–120 ppm in ¹⁹F NMR .
Q. What are the primary applications of this triflate in organic synthesis?
- Methodological Answer : The compound serves as a reactive intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) due to its triflate group’s superior leaving ability. It enables regioselective functionalization of the benzothiophene scaffold, critical for constructing pharmacophores or materials science derivatives .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent, temperature) influence the regioselectivity of nucleophilic substitutions involving this triflate?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates by stabilizing transition states. For example, microwave-assisted synthesis in DMF at 150°C achieves complete conversion in 10–15 minutes, compared to days under traditional conditions .
- Temperature : Elevated temperatures (e.g., 150–170°C) in microwave reactors reduce side reactions like hydrolysis, improving yields .
Q. What strategies mitigate competing side reactions (e.g., hydrolysis or dimerization) during coupling reactions?
- Methodological Answer :
- Anhydrous Conditions : Rigorous drying of solvents and reagents (e.g., molecular sieves in THF) minimizes hydrolysis of the triflate group .
- Catalytic Optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand tuning (e.g., XPhos) suppress undesired homocoupling by enhancing oxidative addition selectivity .
Q. How can spectroscopic and computational methods resolve contradictions in reported reactivity data for this triflate?
- Methodological Answer :
- DFT Calculations : Density functional theory (DFT) models predict electron density distribution at the triflate site, explaining variations in nucleophilic attack rates .
- Kinetic Studies : Variable-temperature NMR experiments quantify activation barriers for competing pathways (e.g., hydrolysis vs. coupling), reconciling divergent literature results .
Properties
IUPAC Name |
1-benzothiophen-6-yl trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O3S2/c10-9(11,12)17(13,14)15-7-2-1-6-3-4-16-8(6)5-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGDNIGWXSGNOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677467 | |
Record name | 1-Benzothiophen-6-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877264-48-7 | |
Record name | 1-Benzothiophen-6-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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